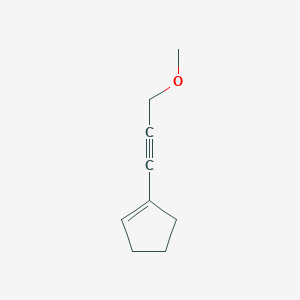
Cyclopentene, 1-(3-methoxy-1-propynyl)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Methoxy-1-propynyl)-1-cyclopentene is an organic compound with a unique structure that combines a cyclopentene ring with a methoxy-propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxy-1-propynyl)-1-cyclopentene typically involves the reaction of cyclopentene with 3-methoxy-1-propyne under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where cyclopentene is reacted with 3-methoxy-1-propyne in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of 1-(3-Methoxy-1-propynyl)-1-cyclopentene may involve large-scale palladium-catalyzed coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methoxy-1-propynyl)-1-cyclopentene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triple bond in the propynyl group to a double or single bond, forming alkenes or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of cyclopentenone derivatives.
Reduction: Formation of 1-(3-Methoxy-1-propenyl)-1-cyclopentene or 1-(3-Methoxypropyl)-1-cyclopentene.
Substitution: Formation of various substituted cyclopentene derivatives.
Scientific Research Applications
1-(3-Methoxy-1-propynyl)-1-cyclopentene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Methoxy-1-propynyl)-1-cyclopentene depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound may act as a substrate for oxidizing agents, leading to the formation of oxidized products. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- 1-(3-Methoxy-1-propenyl)-1-cyclopentene
- 1-(3-Methoxypropyl)-1-cyclopentene
- 1-(3-Methoxy-1-propynyl)-1-cyclohexene
Uniqueness: 1-(3-Methoxy-1-propynyl)-1-cyclopentene is unique due to the presence of both a cyclopentene ring and a methoxy-propynyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
183786-50-7 |
|---|---|
Molecular Formula |
C9H12O |
Molecular Weight |
136.19 g/mol |
IUPAC Name |
1-(3-methoxyprop-1-ynyl)cyclopentene |
InChI |
InChI=1S/C9H12O/c1-10-8-4-7-9-5-2-3-6-9/h5H,2-3,6,8H2,1H3 |
InChI Key |
BLUYVCPPRPPUDU-UHFFFAOYSA-N |
SMILES |
COCC#CC1=CCCC1 |
Canonical SMILES |
COCC#CC1=CCCC1 |
Synonyms |
Cyclopentene, 1-(3-methoxy-1-propynyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















